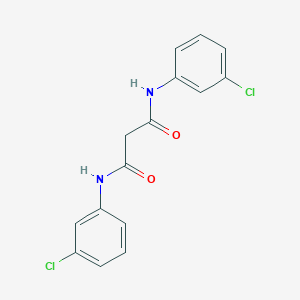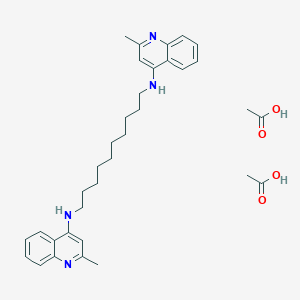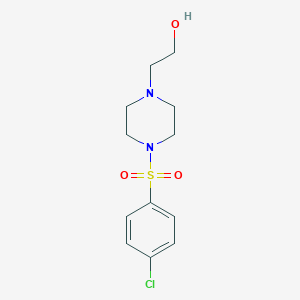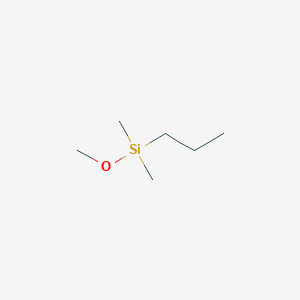
Methoxy-dimethyl-propylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methoxy-dimethyl-propylsilane is an organic silicon compound with the chemical formula C6H16OSi. It is a colorless, volatile, and flammable liquid that is soluble in organic solvents such as ethanol, methanol, and dichloromethane . This compound is commonly used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Methoxy-dimethyl-propylsilane can be synthesized through several methods:
Synthetic Routes and Reaction Conditions: One common method involves the reaction of chloropropylsilane with methanol in the presence of a base.
Industrial Production Methods: Industrially, this compound is produced through the Müller-Rochow process, which involves the direct reaction of methylchlorosilanes with silicon.
Chemical Reactions Analysis
Methoxy-dimethyl-propylsilane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form silanols and siloxanes. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can convert this compound to silanes using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methoxy-dimethyl-propylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various silicon-based materials and polymers.
Biology: In biological research, it is used to modify surfaces and create biocompatible coatings.
Medicine: this compound is explored for its potential use in drug delivery systems and medical devices.
Mechanism of Action
The mechanism of action of methoxy-dimethyl-propylsilane involves its interaction with various molecular targets. In chemical reactions, it acts as a nucleophile or electrophile, depending on the reaction conditions. The silicon-oxygen bond in this compound is highly reactive, making it suitable for various chemical modifications .
Comparison with Similar Compounds
Methoxy-dimethyl-propylsilane can be compared with other similar compounds such as:
Dimethylmethoxypropylsilane: Similar in structure but with different reactivity and applications.
Trimethylmethoxysilane: Has a similar silicon-oxygen bond but differs in the number of methyl groups attached to the silicon atom.
Methoxytrimethylsilane: Another similar compound with different physical and chemical properties.
This compound is unique due to its specific combination of methoxy and propyl groups, which confer distinct reactivity and application potential.
Properties
IUPAC Name |
methoxy-dimethyl-propylsilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16OSi/c1-5-6-8(3,4)7-2/h5-6H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCHMPORHGFKNSI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[Si](C)(C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16OSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18182-14-4 |
Source


|
| Record name | n-Propyldimethylmethoxysilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1,4-Dithiaspiro[4.11]hexadecane](/img/structure/B103652.png)
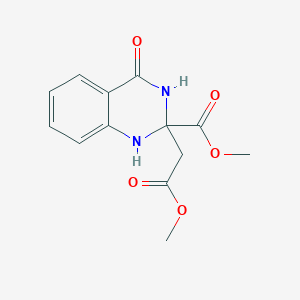

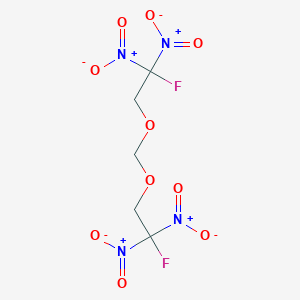
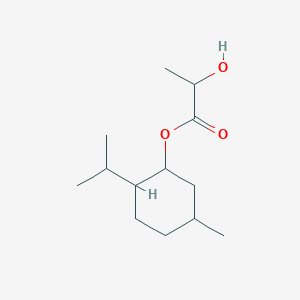
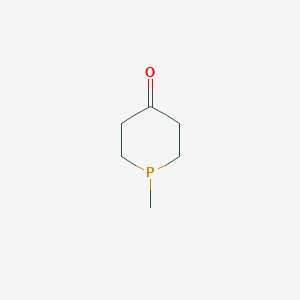
![N-[2-[(2-Aminoethyl)amino]ethyl]oleic amide](/img/structure/B103664.png)

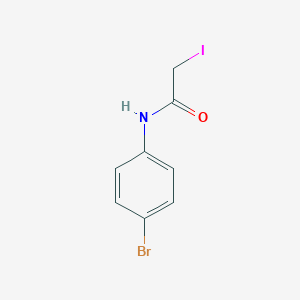
![4-[(E)-1-methyl-2-(4-nitrophenyl)ethenyl]pyridine](/img/structure/B103668.png)
